2-Furylmalonic acid diethyl ester
Description
2-Furylmalonic acid diethyl ester is a derivative of malonic acid where the central methylene carbon is substituted with a 2-furyl group (a five-membered aromatic ring containing one oxygen atom). Its structure comprises two ethyl ester groups and a 2-furyl substituent, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl 2-(furan-2-yl)propanedioate |
InChI |
InChI=1S/C11H14O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
VAIRORLZRUVNMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CO1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely $ \text{C}{11}\text{H}{14}\text{O}_5 $ (based on substitution patterns of similar esters).
- Functional Groups : Two ethoxycarbonyl groups and a 2-furyl moiety.
- Applications: Potential use in heterocyclic synthesis, pharmaceuticals, and catalysis due to the electron-rich furan ring, which can participate in cycloaddition reactions or serve as a directing group .
Structural Analogues and Their Properties
Below is a comparative analysis of 2-furylmalonic acid diethyl ester with other diethyl malonate derivatives, focusing on substituent effects, physical properties, and applications.
Table 1: Structural and Physical Properties
*Estimated based on analogous structures.
(a) Electronic Effects of Substituents
- 2-Furyl Group : The furan ring is electron-rich, enhancing reactivity in electrophilic substitutions and Diels-Alder reactions. This contrasts with electron-withdrawing groups like fluorine (Diethyl 2-fluoromalonate), which stabilize intermediates in nucleophilic aromatic substitutions .
- Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups (Diethyl phenylmalonate , Diethyl benzylmalonate ) increase hydrophobicity and steric bulk, affecting solubility and reaction rates in cross-coupling reactions.
(b) Functionalization Pathways
- Fluorinated Derivatives : Diethyl 2-fluoromalonate is a key precursor for fluorooxindoles and 2-fluoro-2-arylacetic acids via decarboxylation and reductive cyclization .
- Allyl-Substituted Esters : Diethyl diallylmalonate undergoes radical polymerization or thiol-ene reactions due to its unsaturated allyl groups .
- Amino-Protected Derivatives: Diethyl 2-phthalimidomalonate () is used in amino acid synthesis, where the phthalimido group acts as a protecting group.
(c) Hydrolysis and Stability
- Hydrolysis rates vary significantly with substituents. For example, 2-(perfluorophenyl)malonic acid diethyl ester hydrolyzes faster than non-fluorinated analogues due to the electron-withdrawing effect of fluorine .
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